2,5-Dimethoxybenzaldehyde oxime chemical properties
2,5-Dimethoxybenzaldehyde oxime chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxybenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
As a key derivative of the versatile organic intermediate 2,5-Dimethoxybenzaldehyde, its oxime holds significant interest for synthetic chemists. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,5-Dimethoxybenzaldehyde oxime, offering field-proven insights and detailed protocols to support its application in research and development. The presence of the oxime functional group, combined with the electronic influence of two methoxy substituents on the aromatic ring, imparts a unique reactivity profile, making it a valuable precursor for nitrogen-containing compounds and complex molecular architectures.
Core Physicochemical and Spectroscopic Profile
2,5-Dimethoxybenzaldehyde oxime is classified as an aromatic aldoxime.[1] Its structure is distinguished by an aldoxime functional group (-CH=NOH) attached to a benzene ring substituted with two electron-donating methoxy groups at positions 2 and 5.[1] This substitution pattern is critical as it modulates the electronic properties and reactivity of the molecule.[1]
Physicochemical Properties
The compound is a solid at room temperature. While detailed experimental data for the oxime is less common than for its parent aldehyde, the properties can be reliably predicted and are summarized below. Proper handling and storage are crucial for maintaining its integrity.
| Property | Value | Source |
| CAS Number | 34967-19-6 | [2] |
| Molecular Formula | C₉H₁₁NO₃ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| Appearance | Crystalline solid | Predicted |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. | [3][4] |
| Stability | Stable under standard conditions. Store in a cool, dry, well-ventilated place away from strong oxidizing agents. | [5][6] |
Spectroscopic Data Analysis
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 2,5-Dimethoxybenzaldehyde oxime. The electron-donating methoxy groups and the oxime moiety give rise to a distinct spectral fingerprint.
| Technique | Characteristic Peaks / Signals |
| ¹H NMR | * Oxime OH: A broad singlet, typically downfield (δ > 8.0 ppm). |
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Aldehyde CH=N: A singlet, often in the range of δ 8.0-8.5 ppm.[7]
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.7-7.2 ppm), showing characteristic splitting patterns due to their positions on the trisubstituted ring.[7]
-
Methoxy Protons: Two sharp singlets, each integrating to 3H, typically around δ 3.8 ppm. | | ¹³C NMR | * C=N Carbon: Signal in the range of δ 145-150 ppm.[7]
-
Aromatic Carbons: Six signals, with the two carbons attached to the methoxy groups shifted significantly downfield (δ > 150 ppm).
-
Methoxy Carbons: Two signals around δ 55-56 ppm.[7] | | IR Spectroscopy (cm⁻¹) | * O-H Stretch (Oxime): A broad band in the region of 3100-3400 cm⁻¹.[4][7]
-
C=N Stretch (Oxime): A characteristic absorption band around 1620-1650 cm⁻¹.[4][7]
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): Strong bands around 1000-1300 cm⁻¹. | | Mass Spectrometry (EI) | * Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight.
-
Key Fragments: Potential fragmentation includes the loss of -OH (m/z 164), -OCH₃ (m/z 150), and cleavage of the N-O bond.[4] |
Synthesis of 2,5-Dimethoxybenzaldehyde Oxime
The synthesis of 2,5-Dimethoxybenzaldehyde oxime is a straightforward and high-yielding nucleophilic addition reaction. The process involves the condensation of the parent aldehyde with hydroxylamine. The causality behind this choice is the high reactivity of the aldehyde's carbonyl carbon towards the nucleophilic nitrogen of hydroxylamine.
Caption: Synthesis workflow for 2,5-Dimethoxybenzaldehyde Oxime.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The use of a base is critical to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-Dimethoxybenzaldehyde (1.0 eq) in a minimal amount of ethanol.
-
Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and a suitable base such as sodium hydroxide (1.2 eq) in a 1:1 ethanol/water mixture.[3]
-
Reaction Initiation: Add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature.
-
Reaction Completion: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Product Isolation: After completion, cool the mixture in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the precipitate by vacuum filtration.[4] Wash the solid with a small amount of cold water to remove any remaining salts and impurities.
-
Drying: Dry the purified 2,5-Dimethoxybenzaldehyde oxime under vacuum to yield the final product.
Chemical Reactivity and Derivatization
The reactivity of 2,5-Dimethoxybenzaldehyde oxime is governed by the oxime functional group and influenced by the electron-rich aromatic ring. The oxime moiety serves as a versatile handle for synthesizing a variety of nitrogen-containing compounds.[1]
Caption: Major reaction pathways of 2,5-Dimethoxybenzaldehyde Oxime.
-
Reduction to Primary Amines: The oxime can be readily reduced to form 2,5-dimethoxybenzylamine. This transformation is crucial for synthesizing phenethylamine derivatives and other pharmacologically relevant structures.[1][8] Common reducing agents include catalytic hydrogenation (H₂ over Pd/C) or chemical reductants like lithium aluminum hydride (LiAlH₄).[1]
-
Dehydration to Nitriles: Dehydration of the aldoxime provides a direct route to 2,5-dimethoxybenzonitrile. This reaction is typically achieved using reagents like acetic anhydride or thionyl chloride and is a standard method for nitrile synthesis.[1]
-
Beckmann Rearrangement: Under acidic conditions (e.g., using polyphosphoric acid, PCl₅, or sulfuric acid), the oxime can undergo a Beckmann rearrangement to yield the corresponding N-substituted amide, N-(2,5-dimethoxyphenyl)formamide.[1] This reaction is a powerful tool for carbon-nitrogen bond formation.
-
Hydrolysis: The oxime can be converted back to the parent 2,5-Dimethoxybenzaldehyde via acid-catalyzed hydrolysis.[1] This reversibility is a key characteristic of the imine-like C=N bond.
-
Generation of Iminyl Radicals: The N-O bond in the oxime can be cleaved to generate reactive iminyl radicals, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles.[1]
Applications in Drug Development and Organic Synthesis
While 2,5-Dimethoxybenzaldehyde is the more commonly cited starting material, its oxime derivative represents a key, stable intermediate in multi-step syntheses.
-
Pharmaceutical Intermediates: The parent aldehyde is a well-established precursor for psychoactive phenethylamines like 2C-H, which is a building block for compounds such as 2C-B and 2C-I.[8][9] The reduction of the oxime provides an alternative and efficient pathway to the necessary amine intermediate for these syntheses.
-
Synthesis of Heterocycles: As a source of iminyl radicals and a precursor to nitriles and amines, the oxime is a valuable tool for constructing complex nitrogen-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry.[1]
-
Fine Chemicals: The derivatives of 2,5-Dimethoxybenzaldehyde oxime, such as the corresponding nitrile and amine, are used in the synthesis of dyes, fragrances, and other specialty chemicals.[10][11][12]
Safety and Handling
As with its parent aldehyde, 2,5-Dimethoxybenzaldehyde oxime should be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[5][13] Ingestion and inhalation should be avoided.[5][14]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] If handling as a fine powder, use a respirator or work in a fume hood to prevent inhalation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][13] Keep away from incompatible materials such as strong oxidizing agents.[5][14]
References
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- 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025, November 10). Specialty Chemicals.
- What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?. (2025, April 12). Bloom Tech.
- High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications. (2025, October 21). Chemical Synthesis.
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- Supporting Information for [Article Title].
- 2,5-dimethoxybenzaldehyde oxime | CAS 34967-19-6. Santa Cruz Biotechnology.
- (E)-3,5-Dimethoxybenzaldehyde oxime. PMC.
- SAFETY DATA SHEET: 2,5-Dimethoxybenzaldehyde. (2010, October 28). Fisher Scientific.
- A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime. Benchchem.
- 2,5-Dimethoxybenzaldehyde Safety Data Sheet. Apollo Scientific.
- SAFETY DATA SHEET: 2,5-Dimethoxybenzaldehyde. (2010, October 28). Thermo Fisher Scientific.
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